5-Prop-2-ynoxypentanal
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Overview
Description
5-Prop-2-ynoxypentanal is an organic compound characterized by the presence of an alkyne group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the alkyne group makes it a versatile intermediate in various chemical reactions, while the aldehyde group adds to its reactivity profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Prop-2-ynoxypentanal typically involves the reaction of propargyl bromide with a suitable aldehyde precursor. One common method involves the use of potassium carbonate as a base and acetone as a solvent. The reaction proceeds via an S_N2 mechanism, where the propargyl bromide reacts with the aldehyde precursor to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Prop-2-ynoxypentanal undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, particularly with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Propargyl bromide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: 5-Prop-2-ynoxy-pentanoic acid.
Reduction: 5-Prop-2-ynoxypentanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Prop-2-ynoxypentanal has found applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazoles via click chemistry.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is used in the production of metal-organic frameworks (MOFs) and other advanced materials
Mechanism of Action
The mechanism of action of 5-Prop-2-ynoxypentanal largely depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds and leading to the formation of triazoles and other cyclic structures .
Comparison with Similar Compounds
Prop-2-ynoxybenzene: Similar in structure but with a benzene ring instead of a pentanal chain.
Prop-2-ynoxyisophthalate: Used in the synthesis of metal-organic frameworks.
Propargyl alcohol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness: 5-Prop-2-ynoxypentanal is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
IUPAC Name |
5-prop-2-ynoxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-7-10-8-5-3-4-6-9/h1,6H,3-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFOYDFQGRZKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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